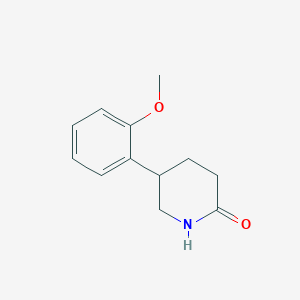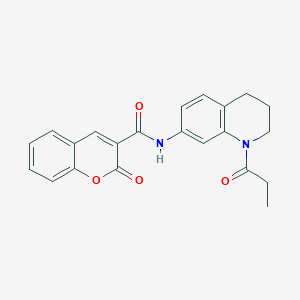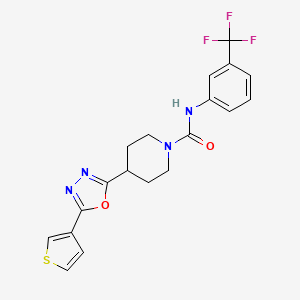
N-(4-Cyanooxan-4-YL)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-3-(trifluoromethyl)benzamide, commonly known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the early 2000s by a team of researchers led by David E. Nichols. TCB-2 has been found to exhibit potent and selective agonist activity at the serotonin 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
Chemical Synthesis and Sensing Applications
N-(Cyano(naphthalen-1-yl)methyl)benzamides, structurally related to N-(4-Cyanooxan-4-yl)-3-(trifluoromethyl)benzamide, have been synthesized and explored for their colorimetric sensing abilities. Specifically, one derivative demonstrated a significant color change in response to fluoride anions, suggesting potential applications in environmental monitoring and chemical sensing due to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Material Science
In material science, hexahydro-s-triazine derivatives, related to the structural framework of this compound, have been investigated for their application in creating acid-degradable epoxy resins. These materials show promise for sustainable material development, offering high thermal and mechanical properties alongside controlled degradability under strong acid stimuli (You et al., 2017).
Pharmaceutical and Biological Research
Although specific information on this compound's direct pharmaceutical applications was not found, related compounds have been synthesized and evaluated for various biological activities. For instance, derivatives of N-(2-cyclopent-1-en-1-ylphenyl)benzamides, with structural similarities, have been studied for their potential in creating novel pharmaceutical agents through unique cyclization reactions (Kazaryants et al., 2011). Additionally, benzamide derivatives have been explored for melanoma cytotoxicity, indicating the potential for cancer therapy applications (Wolf et al., 2004).
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-3-1-2-10(8-11)12(20)19-13(9-18)4-6-21-7-5-13/h1-3,8H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLIKIPZHYWWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)

![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)


![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)

![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)
